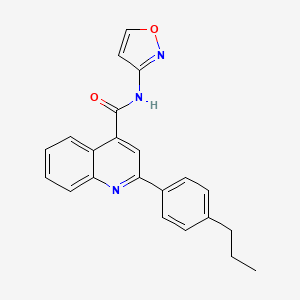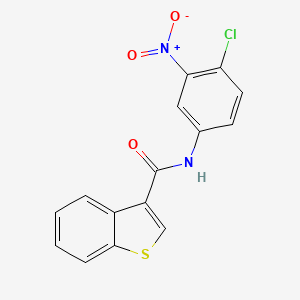
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to investigate the endocannabinoid system. This compound was first synthesized in 1999 by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves the competitive inhibition of the CB1 receptor by binding to its orthosteric site. This prevents the binding of endogenous cannabinoids and reduces the activation of downstream signaling pathways, such as the G-protein-coupled cascade and the release of neurotransmitters. This results in the modulation of various physiological processes, such as pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, this compound can reduce the analgesic effects of exogenous cannabinoids, such as THC, and decrease the rewarding effects of drugs of abuse, such as cocaine and morphine. Moreover, this compound can modulate the release of neurotransmitters, such as dopamine, serotonin, and glutamate, in different brain regions, which can affect mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several advantages and limitations for laboratory experiments. One of the main advantages is its high selectivity and potency for the CB1 receptor, which allows for the specific modulation of this target. Moreover, this compound has been extensively characterized in the literature, and its pharmacokinetics and pharmacodynamics are well-known. However, one of the limitations of this compound is its potential off-target effects and toxicity, which can affect the interpretation of experimental results. Therefore, careful dose-response studies and control experiments are necessary to validate the effects of this compound.
Zukünftige Richtungen
There are several future directions for the use of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in scientific research. One of the main directions is the investigation of its potential therapeutic applications in various diseases, such as pain, inflammation, and addiction. Moreover, the development of new analogs and derivatives of this compound could lead to the discovery of more potent and selective cannabinoid receptor antagonists. Finally, the combination of this compound with other compounds, such as allosteric modulators or biased agonists, could provide new insights into the complex pharmacology of the endocannabinoid system.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been used in numerous scientific studies to investigate the role of the endocannabinoid system in various physiological and pathological processes. This compound acts as a selective antagonist of the CB1 cannabinoid receptor, which is widely distributed in the central nervous system and other tissues. By blocking the activity of this receptor, this compound can modulate the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)10-4-3-5-12(6-10)15-13(18)11-7-14-16(2)8-11/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJQLQHPLIWDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3482156.png)
![N,4-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3482157.png)
![2-{5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B3482164.png)

![5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3482181.png)
![1-ethyl-5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B3482190.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3482200.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B3482212.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482220.png)

![N-[4-(benzyloxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482229.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B3482244.png)

![1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3482254.png)
